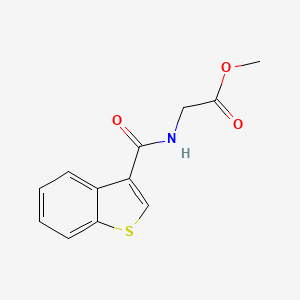![molecular formula C15H16N2O4 B4734508 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4734508.png)
N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide
Descripción general
Descripción
N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide, commonly known as MAFP, is a synthetic inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. MAFP has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
MAFP acts as a competitive inhibitor of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide, binding to the active site of the enzyme and preventing the breakdown of endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce a variety of physiological effects. The exact mechanism of action of MAFP and its effects on endocannabinoid signaling pathways are still being investigated.
Biochemical and Physiological Effects:
MAFP has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and regulation of feeding behavior and energy balance. It has also been shown to have anxiolytic and antidepressant effects in animal models. MAFP has been used to investigate the role of endocannabinoids in pain sensation, inflammation, and various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAFP is a potent and selective inhibitor of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide, making it a valuable tool for investigating the role of endocannabinoids in physiological and pathological processes. Its ability to increase endocannabinoid levels and activate cannabinoid receptors allows for the investigation of the complex interactions between endocannabinoids and other signaling pathways. However, MAFP has some limitations, including its potential off-target effects and the fact that it does not selectively inhibit other enzymes involved in endocannabinoid metabolism.
Direcciones Futuras
There are numerous future directions for research involving MAFP and endocannabinoid signaling. One area of interest is the role of endocannabinoids in neurological disorders such as epilepsy and multiple sclerosis. MAFP has also been investigated for its potential use in the treatment of pain and inflammation. Further research is needed to fully understand the complex interactions between endocannabinoids and other signaling pathways and to develop more selective inhibitors of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide and other enzymes involved in endocannabinoid metabolism.
Aplicaciones Científicas De Investigación
MAFP has been used in numerous scientific studies to investigate the role of endocannabinoids in various physiological and pathological processes. It has been shown to inhibit N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide activity in vitro and in vivo, leading to an increase in endocannabinoid levels and subsequent effects on behavior, pain sensation, and inflammation. MAFP has been used to study the role of endocannabinoids in anxiety, depression, and addiction, as well as in the regulation of feeding behavior and energy balance.
Propiedades
IUPAC Name |
N-[2-(2-methoxyethylcarbamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-10-8-16-14(18)11-5-2-3-6-12(11)17-15(19)13-7-4-9-21-13/h2-7,9H,8,10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFLDLANSNUFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-methyl-2-{[(4-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4734425.png)

![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4734435.png)
![2-[(4-allyl-5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4734436.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734442.png)

![6-{[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4734449.png)
![5-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4734453.png)


![5-[4-(dimethylamino)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734487.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4734493.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4734499.png)
